

In-Depth Technical Guide: 1,2-Dipropylbenzene (CAS 17171-71-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dipropylbenzene

Cat. No.: B8737374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and hazards associated with **1,2-Dipropylbenzene** (CAS Registry Number: 17171-71-0). This aromatic hydrocarbon is of interest to researchers and professionals in organic synthesis and materials science. This document collates available physicochemical data, safety information, and generalized experimental protocols to serve as a foundational resource.

Chemical Identity and Physicochemical Properties

1,2-Dipropylbenzene is a disubstituted benzene derivative with the molecular formula C₁₂H₁₈.

Table 1: Physicochemical Properties of **1,2-Dipropylbenzene**

Property	Value	Source
Molecular Formula	$C_{12}H_{18}$	[1]
Molecular Weight	162.27 g/mol	[1]
Boiling Point	Not explicitly available	
Melting Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Insoluble in water. Soluble in non-polar organic solvents like pentane and hexane.	[2]
Vapor Density	5.6 (Air = 1) (for diisopropylbenzene isomers)	[3]
Flash Point	76.67 °C (for diisopropylbenzene isomers)	[3]
Autoignition Temperature	448.89 °C (for diisopropylbenzene isomers)	[3]

Spectroscopic Data

Detailed spectroscopic data for **1,2-Dipropylbenzene** is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for **1,2-Dipropylbenzene**

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to aromatic protons and the aliphatic protons of the two propyl groups. The aromatic region would show a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The propyl groups would exhibit signals for the methyl (CH_3) and methylene (CH_2) protons with characteristic splitting.
¹³ C NMR	Signals for the aromatic carbons (four unique signals for the substituted ring) and the aliphatic carbons of the propyl groups (three unique signals).
Infrared (IR)	C-H stretching vibrations for the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$) and aliphatic chains (below 3000 cm^{-1}). C=C stretching vibrations for the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$). Overtone and combination bands characteristic of a 1,2-disubstituted benzene ring in the $1600\text{-}2000\text{ cm}^{-1}$ region. C-H bending vibrations for the ortho-disubstitution pattern (around $735\text{-}770\text{ cm}^{-1}$).
Mass Spectrometry (MS)	A molecular ion peak (M^+) at $\text{m/z} = 162$. Fragmentation patterns would likely involve the loss of alkyl fragments from the propyl side chains, with a prominent peak corresponding to the benzylic cation.

Hazards and Safety Information

Comprehensive toxicological data specifically for **1,2-Dipropylbenzene** is limited. The hazard information is largely based on data for related compounds such as diisopropylbenzene isomers.

Table 3: GHS Hazard Classification (Based on Diisopropylbenzene Isomers)

Hazard Class	Hazard Statement
Flammable Liquids	Combustible liquid
Skin Corrosion/Irritation	Causes skin irritation
Serious Eye Damage/Eye Irritation	Causes serious eye irritation
Specific target organ toxicity — single exposure	May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard	Very toxic to aquatic life with long lasting effects

Safety Precautions:

- **Handling:** Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **First Aid:**
 - **Inhalation:** Move the person to fresh air.
 - **Skin Contact:** Take off immediately all contaminated clothing. Rinse skin with water.
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
 - **Ingestion:** Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell. [4]
- **Fire Fighting:** Use dry chemical, CO₂, water spray (fog), or foam.[5]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **1,2-Dipropylbenzene** are not readily available in the public domain. The following are generalized

procedures that would require optimization for this specific compound.

Synthesis: Friedel-Crafts Alkylation (Generalized Protocol)

1,2-Dipropylbenzene can be synthesized via the Friedel-Crafts alkylation of benzene using a propylating agent (e.g., 1-chloropropane or propan-1-ol with a suitable acid catalyst) and a Lewis acid catalyst such as aluminum chloride (AlCl_3).^{[6][7]} It is important to note that this reaction is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers (1,3- and 1,4-dipropylbenzene) and other byproducts.^[8]

Materials:

- Benzene (anhydrous)
- 1-Chloropropane
- Aluminum chloride (anhydrous)
- Anhydrous diethyl ether (as solvent, optional)
- Ice-cold water
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
- Charge the flask with anhydrous benzene and cool it in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred benzene.

- Add 1-chloropropane dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by carefully pouring the mixture over crushed ice and water.
- Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to isolate the **1,2-Dipropylbenzene** isomer.

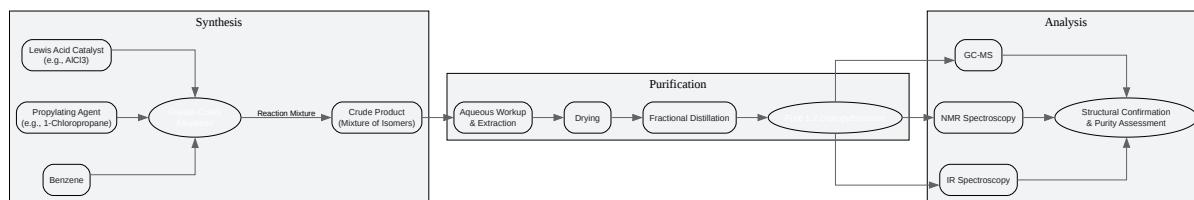
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (Generalized Protocol)

GC-MS is a suitable technique for the analysis of **1,2-Dipropylbenzene**, allowing for its separation from isomers and identification based on its mass spectrum.[\[9\]](#)

Instrumentation and Parameters (Example):

- Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[\[9\]](#)
- Mass Spectrometer: Agilent 5977B GC/MSD or similar.[\[9\]](#)
- Column: A non-polar capillary column (e.g., HP-5ms, DB-1) of appropriate length and diameter.
- Carrier Gas: Helium at a constant flow rate.
- Inlet Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.


Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
- Inject a small volume (e.g., 1 μ L) into the GC-MS system.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for **1,2-Dipropylbenzene**. Studies on related compounds, such as benzene, indicate that metabolism is a key factor in their toxicity, often involving cytochrome P450 enzymes and leading to the generation of reactive metabolites that can cause oxidative stress and DNA damage.^{[10][11][12][13]} However, these findings cannot be directly extrapolated to **1,2-Dipropylbenzene** without specific experimental evidence.

Visualizations

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis, purification, and analysis of **1,2-Dipropylbenzene**.

Conclusion

1,2-Dipropylbenzene is an aromatic hydrocarbon with established physicochemical properties but limited publicly available information regarding its specific biological effects and detailed experimental protocols. The data presented in this guide, largely derived from related compounds, should be used with caution and serve as a starting point for further research and development. Appropriate safety measures should always be implemented when handling this and related chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dipropylbenzene | C12H18 | CID 186151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cerritos.edu [cerritos.edu]
- 3. spectrabase.com [spectrabase.com]
- 4. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1,4-dipropyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Effects of benzene on DNA strand breaks in vivo versus benzene metabolite-induced DNA strand breaks in vitro in mouse bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In utero and in vitro effects of benzene and its metabolites on erythroid differentiation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1,2-Dipropylbenzene (CAS 17171-71-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8737374#cas-number-17171-71-0-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com